3-Bromo-5-isopropyl-1,1'-biphenyl
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Overview
Description
3-Bromo-5-isopropyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom at the 3-position and an isopropyl group at the 5-position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-isopropyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-5-isopropyl-1,1’-biphenyl can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Alcohols or ketones derived from the isopropyl group.
Reduction: Dehalogenated biphenyl compounds or reduced functional groups.
Scientific Research Applications
3-Bromo-5-isopropyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine atom and isopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction or application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1’-biphenyl: Lacks the isopropyl group, leading to different reactivity and applications.
5-Isopropyl-1,1’-biphenyl:
3-Bromo-4-isopropyl-1,1’-biphenyl: The position of the isopropyl group is different, which can influence its reactivity and properties.
Uniqueness
3-Bromo-5-isopropyl-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and isopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C15H15Br |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-3-phenyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15Br/c1-11(2)13-8-14(10-15(16)9-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
VIWXNWXHRKQZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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